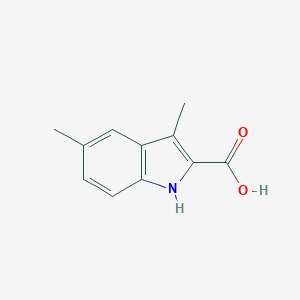

3,5-Dimethyl-1H-indole-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZZEXCOEXFISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390129 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16381-45-6 | |

| Record name | 3,5-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,5-dimethyl-1H-indole-2-carboxylic acid: Pathways, Mechanisms, and Protocols

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1] Among its derivatives, 3,5-dimethyl-1H-indole-2-carboxylic acid stands out as a valuable synthetic intermediate. Its structure combines the reactive handle of a carboxylic acid with specific methylation patterns that can influence biological activity and molecular interactions. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers and professionals in drug development. We will dissect the mechanistic underpinnings of the Fischer and Reissert indole syntheses, offer field-proven experimental insights, and present detailed, actionable protocols.

Strategic Overview: Retrosynthesis and Key Pathways

The synthesis of the indole core is a well-established field, with several named reactions offering reliable routes. For this compound, two primary retrosynthetic disconnections lead to logical and historically significant strategies: the Fischer indole synthesis and the Reissert indole synthesis.

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus primarily on the Fischer pathway, including its frequent pairing with the Japp-Klingemann reaction to generate the key hydrazone intermediate, as it often provides greater flexibility and substrate availability. The Reissert synthesis will be presented as a robust alternative.

The Fischer Indole Synthesis: A Mechanistic Deep Dive

First discovered by Emil Fischer in 1883, this reaction remains one of the most powerful methods for constructing the indole ring system.[2][3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4]

The Core Mechanism

The reaction proceeds through a cascade of well-elucidated steps, initiated by the formation of the arylhydrazone.[5] The key transformation is a[2][2]-sigmatropic rearrangement, which forms the crucial carbon-carbon bond of the indole scaffold.[3][4]

Caption: The mechanistic pathway of the Fischer Indole Synthesis.

Causality Behind Experimental Choices:

-

Acid Catalyst : The reaction requires a Brønsted or Lewis acid.[4] Protic acids like HCl or H₂SO₄, and Lewis acids such as ZnCl₂, BF₃, or polyphosphoric acid (PPA) are commonly used.[3][5] The choice of acid is critical; PPA is often favored as it acts as both a catalyst and a solvent, driving the reaction forward at elevated temperatures.[6]

-

Solvent : Glacial acetic acid is a common solvent as it facilitates both hydrazone formation and the subsequent cyclization.[5] In some cases, higher boiling point solvents are used to achieve the temperatures needed for the rearrangement.

-

One-Pot Procedure : Often, the arylhydrazine and ketone are heated in an acidic medium like acetic acid without isolating the intermediate hydrazone. This streamlines the process and is often more efficient.[5]

Pathway A: Direct Fischer Synthesis

This is the most direct approach, assuming the availability of the starting materials: 4-methylphenylhydrazine and a suitable ketoacid or ketoester. For the synthesis of this compound, the ideal carbonyl partner is pyruvic acid or its ethyl ester.

Experimental Protocol: Fischer Indole Synthesis

Objective: To synthesize this compound from 4-methylphenylhydrazine hydrochloride and pyruvic acid.

Materials:

-

4-methylphenylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial Acetic Acid

-

Polyphosphoric Acid (PPA)

-

Ice-water bath

-

Sodium bicarbonate solution (5% w/v)

-

Standard laboratory glassware

Procedure:

-

Hydrazone Formation (In Situ):

-

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-methylphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid (5 mL per gram of hydrazine).

-

Add pyruvic acid (1.05 eq) dropwise to the stirred suspension at room temperature.

-

Heat the mixture to 80-90°C for 1 hour to ensure complete formation of the phenylhydrazone. The solution may change color.

-

-

Cyclization:

-

Cool the reaction mixture to approximately 50-60°C.

-

Carefully add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine) to the flask. The addition is exothermic.

-

Once the PPA is added, heat the viscous mixture to 120-130°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to below 100°C, then cautiously pour it onto a beaker of crushed ice (approx. 200 g). This will hydrolyze the PPA and precipitate the crude product.

-

Stir the resulting slurry for 30 minutes until all the ice has melted and a filterable solid is present.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is near neutral pH.

-

-

Purification:

-

Transfer the crude solid to a beaker and add a 5% aqueous solution of sodium bicarbonate. Stir for 30 minutes to dissolve the carboxylic acid as its sodium salt and neutralize any residual acid.

-

Filter the solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and re-acidify carefully with concentrated HCl until precipitation of the product is complete (pH ~2-3).

-

Collect the purified this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

The Japp-Klingemann / Fischer Two-Step Strategy

Caption: Japp-Klingemann / Fischer Synthesis Workflow.

This combined approach is particularly useful in creating substituted indoles for applications like the synthesis of triptans and other pharmaceuticals.[8][9] The reaction sequence circumvents the need to handle potentially unstable hydrazine intermediates directly.[8]

The Reissert Indole Synthesis

An alternative classical method is the Reissert synthesis, which builds the indole ring from an o-nitrotoluene derivative and diethyl oxalate.[10]

Mechanism:

-

Condensation: The first step is a base-catalyzed (e.g., potassium ethoxide) condensation of 4-methyl-2-nitrotoluene with diethyl oxalate to form ethyl 2-(4-methyl-2-nitrophenyl)pyruvate.[11] Potassium ethoxide is often noted to give better results than sodium ethoxide.[10]

-

Reductive Cyclization: The resulting nitro compound is then subjected to reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes with the adjacent ketone. Common reducing agents include zinc in acetic acid or iron powder in acid.[11][12]

-

Hydrolysis: If the ester is used, a final hydrolysis step yields the target carboxylic acid.

While robust, the Reissert synthesis can be limited by the availability of the substituted o-nitrotoluene starting materials and the often harsh conditions required for the reduction step.[13]

Comparative Analysis of Synthesis Pathways

| Parameter | Fischer Synthesis | Japp-Klingemann / Fischer | Reissert Synthesis |

| Starting Materials | Arylhydrazine, Ketone/Aldehyde | Arylamine, β-Keto-ester | o-Nitrotoluene, Diethyl oxalate |

| Key Reagents | Acid catalyst (PPA, ZnCl₂, etc.) | NaNO₂, HCl, Base, Acid catalyst | Strong base (KOEt), Reducing agent (Zn/AcOH) |

| Key Intermediates | Arylhydrazone, Enamine | Aryl diazonium salt, Hydrazone | o-Nitrophenylpyruvate |

| Advantages | High versatility, one-pot potential, widely applicable.[2] | Avoids isolation of hydrazines, starts from common anilines.[8] | Good for specific substitution patterns, avoids hydrazines.[10] |

| Disadvantages | Hydrazine starting materials can be unstable/toxic. | Multi-step process. | Requires specific o-nitrotoluenes, harsh reduction conditions.[13] |

Purification and Characterization

Purification of the final product, this compound, typically relies on recrystallization from a suitable solvent system like ethanol/water or by acid-base extraction as described in the protocol.

Expected Characterization Data:

-

Appearance: Off-white to light brown solid.[14]

-

¹H NMR: Expected signals would include two methyl singlets, aromatic protons on the indole ring, and broad singlets for the N-H and carboxylic acid O-H protons.

-

¹³C NMR: Signals corresponding to the two methyl groups, the carboxylic acid carbonyl, and the eight carbons of the indole core.

-

IR Spectroscopy: Characteristic absorptions for the N-H stretch (~3350 cm⁻¹), a broad O-H stretch for the carboxylic acid, and a strong C=O stretch (~1700 cm⁻¹).[15]

-

Mass Spectrometry: The molecular ion peak corresponding to the formula C₁₁H₁₁NO₂ (MW: 189.21 g/mol ) would be expected.[14]

Conclusion

The synthesis of this compound is most reliably achieved through the venerable Fischer indole synthesis. This method offers both a direct route from 4-methylphenylhydrazine and a more adaptable two-step sequence starting from 4-methylaniline via the Japp-Klingemann reaction. These pathways provide researchers with robust and scalable options for accessing this valuable intermediate. While the Reissert synthesis presents a viable alternative, the Fischer approach generally affords greater flexibility and milder conditions. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for professionals engaged in the synthesis of indole-based scaffolds for drug discovery and development.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of Indole Annulated Benzazepine Derivative of Medicinal Interest – Oriental Journal of Chemistry [orientjchem.org]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction [chooser.crossref.org]

- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Reissert_indole_synthesis [chemeurope.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Fischer Indole Synthesis of 3,5-dimethyl-1H-indole-2-carboxylic acid

Abstract

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a highly versatile and widely employed method for the construction of the indole nucleus.[1][2][3][4] This technical guide provides an in-depth exploration of the synthesis of a specific, substituted indole derivative: 3,5-dimethyl-1H-indole-2-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. This document will elucidate the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer insights into potential challenges and optimization strategies. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this classic yet ever-relevant transformation.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery and natural products chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin, the anti-migraine triptan class of drugs, and various alkaloids.[1][5][6] The Fischer indole synthesis provides a powerful and convergent approach to this important heterocycle, proceeding via the acid-catalyzed cyclization of an arylhydrazone.[1][7][8][9] The reaction's flexibility allows for the introduction of a wide array of substituents on both the benzene ring and the pyrrole moiety, making it an indispensable tool for synthetic chemists.

This guide focuses on the synthesis of this compound, a derivative with specific substitution patterns that can influence its chemical and biological properties. The presence of the methyl groups at the 3 and 5 positions, along with the carboxylic acid at the 2-position, offers multiple points for further functionalization, rendering it a versatile intermediate for library synthesis and lead optimization campaigns.

The Core of the Transformation: Unraveling the Reaction Mechanism

The Fischer indole synthesis is a sophisticated cascade of reactions that, despite its long history, continues to be a subject of mechanistic study. The generally accepted mechanism, first proposed by Robinson, involves a series of acid-catalyzed steps that transform an arylhydrazone into the final indole product.[3][4]

The key steps are as follows:

-

Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine, in this case, 4-methylphenylhydrazine, with a ketone, ethyl pyruvate, to form the corresponding arylhydrazone.[1][7] This is a standard imine formation reaction, typically carried out under mildly acidic conditions.

-

Tautomerization to Ene-hydrazine: The hydrazone then undergoes tautomerization to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets the stage for the key bond-forming event.[1][7]

-

[8][8]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[1][7][9] This is the rate-determining step and results in the formation of a di-imine intermediate with the crucial carbon-carbon bond of the indole nucleus now formed.

-

Cyclization and Aromatization: The di-imine intermediate readily cyclizes to form a five-membered ring aminoacetal (or aminal).[1] Subsequent elimination of ammonia under acidic conditions leads to the formation of the aromatic indole ring.[1][7]

Visualizing the Mechanism

Caption: Reaction workflow for the Fischer indole synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound. It is crucial to adhere to standard laboratory safety procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 4-Methylphenylhydrazine hydrochloride | 158.64 | 10.0 g | 0.063 mol | ≥98% | Sigma-Aldrich |

| Ethyl pyruvate | 116.12 | 7.3 g (6.9 mL) | 0.063 mol | ≥97% | Sigma-Aldrich |

| Glacial Acetic Acid | 60.05 | 100 mL | - | ACS grade | Fisher Scientific |

| Ethanol (absolute) | 46.07 | 200 mL | - | ≥99.5% | VWR |

| Sodium Hydroxide | 40.00 | 10.0 g | 0.25 mol | ≥97% | EMD Millipore |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - | 37% | J.T. Baker |

| Sodium Sulfate (anhydrous) | 142.04 | As needed | - | Granular | Alfa Aesar |

Step 1: Formation of Ethyl Pyruvate 4-methylphenylhydrazone

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylphenylhydrazine hydrochloride (10.0 g, 0.063 mol) and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature until the solid has largely dissolved.

-

Add ethyl pyruvate (7.3 g, 6.9 mL, 0.063 mol) dropwise to the stirred solution over 5 minutes.

-

Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

After completion, allow the reaction mixture to cool to room temperature.

Step 2: Cyclization to Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

-

The hydrazone formed in the previous step is typically not isolated. The acetic acid from the previous step will serve as the acidic catalyst for the cyclization.

-

Continue to heat the reaction mixture at reflux for an additional 4-6 hours. The color of the solution will likely darken. Monitor the reaction by TLC until the hydrazone spot has been consumed and a new, more polar spot corresponding to the indole ester is observed.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water with stirring.

-

A precipitate of the crude indole ester should form. Collect the solid by vacuum filtration and wash the filter cake with copious amounts of water to remove residual acetic acid.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Saponification to this compound

-

In a 500 mL round-bottom flask, dissolve the purified ethyl 3,5-dimethyl-1H-indole-2-carboxylate in 150 mL of ethanol.

-

Add a solution of sodium hydroxide (10.0 g, 0.25 mol) in 50 mL of water.

-

Heat the mixture to reflux with stirring for 2-3 hours, or until the saponification is complete (monitored by TLC, observing the disappearance of the ester spot).

-

After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C.

Discussion: Causality and Optimization

Choice of Acid Catalyst

While a variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis, glacial acetic acid serves a dual role in this protocol as both a solvent and a moderately strong acid catalyst.[1][2][9] This avoids the need for harsher acids like polyphosphoric acid or zinc chloride, which can sometimes lead to side reactions or decomposition of the product.[7][10] For less reactive substrates, a stronger acid may be necessary to achieve a reasonable reaction rate.

Reaction Temperature and Time

The Fischer indole synthesis typically requires elevated temperatures to drive the[8][8]-sigmatropic rearrangement.[11] Refluxing in acetic acid provides a suitable temperature for this transformation. The reaction time is substrate-dependent and should be optimized by monitoring the reaction's progress. Prolonged heating at high temperatures can lead to degradation of the indole product, which is susceptible to oxidation and polymerization under acidic conditions.[10]

Workup and Purification

The precipitation of the product upon pouring the reaction mixture into water is a convenient initial purification step. However, the crude product will likely contain some impurities. Recrystallization is an effective method for obtaining a highly pure product. The final saponification and acidification steps are generally high-yielding and provide the desired carboxylic acid in good purity.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; Side reactions (e.g., N-N bond cleavage); Product decomposition. | Optimize reaction time and temperature. Consider a milder acid catalyst. Run the reaction under an inert atmosphere to minimize oxidation.[10] |

| Formation of Regioisomers | Use of an unsymmetrical ketone (not applicable to this specific synthesis but a general consideration). | The choice of acid and reaction conditions can influence regioselectivity.[10] |

| Dark, Tarry Product | Polymerization or decomposition of the indole product under strong acid and high temperature. | Reduce reaction temperature and time. Neutralize the acid promptly during workup.[10] |

| Incomplete Saponification | Insufficient base or reaction time. | Use a larger excess of sodium hydroxide and ensure the reaction goes to completion by TLC monitoring. |

Conclusion

The Fischer indole synthesis of this compound is a robust and reliable procedure that provides access to a valuable substituted indole intermediate. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and proactive troubleshooting are key to achieving high yields and purity. This guide provides the necessary framework for researchers and professionals to successfully implement this important transformation in their synthetic endeavors.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 9. testbook.com [testbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

Spectroscopic Characterization of 3,5-dimethyl-1H-indole-2-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3,5-dimethyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The insights provided herein are synthesized from established principles of spectroscopic interpretation and comparative analysis with structurally related molecules.

Introduction

This compound (CAS No. 16381-45-6) is a member of the indole carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] Accurate and thorough characterization of this molecule is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecular structure, enabling unambiguous identification and purity assessment. This guide will present a predictive analysis of the spectroscopic data for this compound, offering a valuable reference for its synthesis and characterization.

Molecular Structure and Spectroscopic Rationale

To facilitate the interpretation of spectroscopic data, a clear understanding of the molecular structure is essential. The following diagram illustrates the structure of this compound with atom numbering for NMR assignments.

References

Physical and chemical properties of 3,5-dimethyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to 3,5-dimethyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, established synthetic routes, characteristic reactivity, and its emerging role as a valuable scaffold in medicinal chemistry.

Core Physicochemical Profile

This compound belongs to the indole-2-carboxylic acid class of heterocyclic compounds. The indole core is a prominent structural motif in numerous biologically active molecules, making its derivatives, such as this one, of significant interest in pharmaceutical research.[1] The addition of methyl groups at the 3 and 5 positions modifies the steric and electronic properties of the parent scaffold, influencing its solubility, reactivity, and biological target interactions.

Key Properties Summary

The fundamental properties of this compound are summarized below. While extensive experimental data for this specific derivative is not broadly published, many properties can be reliably inferred from the well-studied parent compound, indole-2-carboxylic acid, and general principles of physical organic chemistry.

| Property | Value | Source / Rationale |

| CAS Number | 16381-45-6 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| Appearance | Expected to be a solid powder at room temperature. | [4] (General for similar organic acids) |

| Melting Point | Not specified; likely high due to intermolecular hydrogen bonding. | Inferred from related compounds.[1] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, methanol, and ethanol. | Inferred from indole-2-carboxylic acid's low aqueous solubility and the increased lipophilicity from two methyl groups.[1] |

| pKa | Estimated to be between 3.5 and 4.5. | The parent indole-2-carboxylic acid has a pKa around 4.4.[1] The electron-donating methyl groups may slightly alter this value. |

Insight into Solubility and Acidity: Like most carboxylic acids, this compound's solubility is pH-dependent.[5] In basic aqueous solutions, it will deprotonate to form the more soluble carboxylate salt. The low water solubility of the neutral form is dominated by the hydrophobic, bicyclic indole ring system.[1] The pKa value is critical for drug development, as it dictates the compound's charge state at physiological pH (around 7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis and Characterization

The synthesis of substituted indole-2-carboxylic acids is well-established. A robust and common pathway involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for cyclization.[6][7]

Recommended Synthetic Protocol: Japp-Klingemann / Fischer Indole Synthesis

This two-stage, one-pot optional procedure provides a reliable route to the target molecule from commercially available starting materials.

Stage 1: Japp-Klingemann Reaction (Hydrazone Formation)

-

Diazotization: Prepare a solution of 4-methylaniline in aqueous HCl and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the 4-methylbenzenediazonium chloride salt.

-

Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (the β-ketoester) in ethanol. Add a base, such as sodium ethoxide, to deprotonate the α-carbon, forming an enolate.[8]

-

Reaction: Slowly add the cold diazonium salt solution to the enolate solution. The coupling reaction yields an azo intermediate, which undergoes in-situ hydrolysis and decarboxylation to form the desired phenylhydrazone product.[6][9]

Stage 2: Fischer Indole Synthesis (Cyclization) 4. Acid Catalysis: Add a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, to the hydrazone intermediate from the previous step.[10] 5. Cyclization: Heat the reaction mixture. The acid catalyzes the cyclization and subsequent elimination of ammonia to form the indole ring system.[6] 6. Hydrolysis: The resulting ethyl ester of the target compound is then hydrolyzed to the carboxylic acid using a base (e.g., NaOH or KOH in ethanol/water), followed by acidic workup to precipitate the final product.[10] 7. Purification: The crude this compound can be purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis Workflow Diagram

Caption: Synthetic pathway via Japp-Klingemann and Fischer Indole reactions.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

-

¹H NMR (in DMSO-d₆): The spectrum is expected to show:

-

A broad singlet for the carboxylic acid proton (COOH) far downfield, typically >12 ppm.[11]

-

A broad singlet for the indole N-H proton, around 11-12 ppm.[12]

-

Singlets in the aromatic region (approx. 7.0-7.5 ppm) for the protons on the benzene ring.

-

Two sharp singlets in the aliphatic region (approx. 2.3-2.5 ppm), each integrating to 3H, corresponding to the two methyl groups (C3-CH₃ and C5-CH₃).

-

-

¹³C NMR (in DMSO-d₆):

-

The carbonyl carbon of the carboxylic acid will appear significantly downfield (160-180 ppm).[13]

-

Multiple signals in the aromatic region (110-140 ppm) for the eight carbons of the indole ring.

-

Two signals in the aliphatic region (<30 ppm) for the two methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 189.21.

-

A common fragmentation pattern for carboxylic acids is the loss of COOH (45 Da), leading to a fragment ion.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the indole N-H group, and the electron-rich aromatic system.

-

Carboxylic Acid Group: This is the most reactive site for standard transformations.

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) yields the corresponding ester.

-

Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine is a standard method to form amides.[15] Direct coupling with amines using reagents like BOP or EDC is also effective.[16]

-

Decarboxylation: Heating, especially in the presence of copper chromite in quinoline, can remove the carboxylic acid group to yield 3,5-dimethylindole.[1][17]

-

-

Indole N-H Group: The nitrogen proton is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation.

-

Aromatic Ring: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will favor substitution at the C4 or C6 positions.

Caption: Key reactive sites and corresponding chemical transformations.

Relevance in Drug Discovery and Development

The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. It serves as a foundational template for designing inhibitors of various enzymes and receptors.

-

Enzyme Inhibition: A prominent application is in the development of HIV-1 integrase inhibitors.[18][19] The carboxylic acid and the indole N-H group can act as a bidentate chelator, binding to essential divalent metal cations (like Mg²⁺) in the enzyme's active site.[1][18] This interaction is crucial for disrupting the enzyme's function and inhibiting viral replication.[19]

-

Anticancer and Anti-inflammatory Agents: Derivatives have been investigated for antiproliferative activity against cancer cell lines and as inhibitors of enzymes like COX-2.[1][16][20] The ability to easily synthesize a library of derivatives via amide coupling allows for rapid structure-activity relationship (SAR) studies to optimize potency and selectivity.[15][16]

The 3,5-dimethyl substitution pattern on the core scaffold provides a specific steric and electronic profile that can be exploited to enhance binding affinity and selectivity for a given biological target, while also potentially improving metabolic stability compared to the unsubstituted parent compound.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its well-defined synthesis, predictable reactivity at multiple functional sites, and the proven biological relevance of its core structure make it an exceptionally valuable building block for medicinal chemists and researchers. Understanding its fundamental physical and chemical properties is the first step toward unlocking its full potential in the design and development of novel therapeutics.

References

- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. appchemical.com [appchemical.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Japp klingemann reaction | PPTX [slideshare.net]

- 10. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 16. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]

3,5-dimethyl-1H-indole-2-carboxylic acid CAS 16381-45-6 characterization

An In-depth Technical Guide to the Characterization of 3,5-dimethyl-1H-indole-2-carboxylic acid (CAS 16381-45-6)

Introduction: Unveiling the Profile of a Key Heterocyclic Intermediate

This compound, identified by CAS Number 16381-45-6, is a member of the vast and functionally significant indole family. Indole derivatives are foundational scaffolds in medicinal chemistry, contributing to the core structure of numerous pharmaceuticals and biologically active compounds.[1] This particular derivative, featuring methyl substitutions at the 3 and 5 positions of the indole ring and a carboxylic acid at the 2-position, presents a unique combination of electronic and steric properties. Its precise and thorough characterization is a non-negotiable prerequisite for its application in research and development, ensuring reproducibility, purity, and a fundamental understanding of its chemical behavior.

This guide provides a comprehensive framework for the analytical characterization of this molecule. It moves beyond a simple recitation of data points to explain the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data. The methodologies described herein are designed to create a self-validating system of analysis, ensuring the highest degree of scientific integrity.

Core Molecular Identifiers:

-

Molecular Formula: C₁₁H₁₁NO₂

-

Molecular Weight: 189.21 g/mol

-

Canonical SMILES: CC1=CC2=C(C=C1)C(=C(N2)C(=O)O)C

Part 1: Foundational Physicochemical & Chromatographic Profile

Before delving into complex spectroscopic analysis, establishing the fundamental properties and purity of a new batch of this compound is critical. These initial steps provide a macroscopic view of the sample's identity and homogeneity.

Physical Properties and Solubility

-

Appearance: Typically a white to off-white or grey powder.[2]

-

Melting Point: The melting point is a crucial indicator of purity. A sharp, well-defined melting range suggests a high-purity compound. For this molecule, the melting point must be determined experimentally, as it is not widely reported in the literature.

-

Solubility: Understanding solubility is paramount for preparing samples for subsequent analyses. Based on the parent indole-2-carboxylic acid structure, the following profile is anticipated:[3]

-

Poorly soluble in water.

-

Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderately soluble in polar protic solvents such as methanol and ethanol.[3]

-

The choice of DMSO as a solvent is particularly advantageous for NMR spectroscopy, as it effectively dissolves the compound and allows for the observation of exchangeable protons (N-H and O-H).[4]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically the most effective approach for indole derivatives.

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, separates compounds based on their hydrophobicity. The indole core provides significant hydrophobic character, making it well-suited for retention and separation on a C18 column. A gradient elution, where the mobile phase composition is changed over time from more polar (e.g., water with an acid modifier) to less polar (e.g., acetonitrile or methanol), is ideal for eluting the target compound and separating it from potential impurities with different polarities.

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18, 100 Å, 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detector: UV-Vis Diode Array Detector (DAD), monitoring at 220 nm and 280 nm (characteristic absorbance wavelengths for the indole chromophore).

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18.1-20 min: Return to 5% B (re-equilibration).

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity level of >98% is typically required for drug development applications.

Part 2: Definitive Spectroscopic Characterization

Spectroscopy provides unambiguous structural confirmation by probing the molecular framework at the atomic level. The combination of NMR, IR, and Mass Spectrometry creates a detailed and robust structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential.

Caption: Standard workflow for NMR sample preparation and analysis.

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to one another.

-

Rationale for Predictions: The predicted chemical shifts are based on established values for indole-2-carboxylic acids and substituted indoles.[4][6] The acidic protons of the N-H and COOH groups are expected to be significantly downfield due to deshielding and hydrogen bonding, and their signals are often broad. The aromatic protons on the benzene ring will show splitting patterns characteristic of their substitution, while the remaining aromatic proton and the methyl groups will appear as singlets due to the lack of adjacent protons.

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Multiplicity Integration Notes Carboxylic Acid (-COOH) 12.5 - 13.5 Broad Singlet 1H Highly deshielded, exchangeable with D₂O.[4][7] Indole N-H 11.5 - 12.0 Broad Singlet 1H Deshielded, exchangeable with D₂O.[4] H-4 (Aromatic) ~7.4 Doublet 1H ortho-coupling to H-6. H-6 (Aromatic) ~7.2 Doublet 1H ortho-coupling to H-4. H-7 (Aromatic) ~7.0 Singlet 1H C3-CH₃ ~2.4 Singlet 3H Methyl group on the pyrrole ring.[6] | C5-CH₃ | ~2.3 | Singlet | 3H | Methyl group on the benzene ring.[6] |

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their hybridization and electronic environment.

-

Rationale for Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield.[7][8] Carbons of the aromatic indole ring appear in the typical aromatic region (100-140 ppm). The aliphatic methyl carbons are highly shielded and appear upfield.

-

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Notes Carboxylic Acid (C=O) 165 - 175 Most deshielded carbon.[7][9] C-3a, C-7a (bridgehead) 135 - 140 Quaternary carbons in the indole ring. C-2, C-3, C-5 125 - 135 Substituted quaternary carbons. C-4, C-6, C-7 110 - 125 Aromatic CH carbons. C3-CH₃ 10 - 15 Aliphatic methyl carbon.[6] | C5-CH₃ | 15 - 25 | Aliphatic methyl carbon.[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Rationale for Interpretation: The spectrum of this compound is expected to be dominated by features from its three main functional components: the indole N-H group, the aromatic rings, and the carboxylic acid. The carboxylic acid O-H stretch is famously broad due to extensive hydrogen bonding, often appearing as a wide trough spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹.[10] The carbonyl (C=O) stretch is also sensitive to hydrogen bonding, which typically shifts its absorption to a lower wavenumber compared to a free carbonyl.[10][11]

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

-

Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance N-H Stretch (Indole) 3300 - 3400 Sharp to moderately broad.[1][12] O-H Stretch (Carboxylic Acid) 2500 - 3300 Very broad, strong.[10] C-H Stretch (Aromatic) 3000 - 3100 Sharp, medium. C-H Stretch (Aliphatic, -CH₃) 2850 - 3000 Sharp, medium. C=O Stretch (Carboxylic Acid) 1670 - 1710 Strong, sharp.[11] | C=C Stretch (Aromatic Rings) | 1450 - 1600 | Multiple sharp bands, medium to strong.[12] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Caption: A typical workflow for structural confirmation using LC-MS/MS.

-

Predicted Mass Spectrometry Data (ESI+)

Ion Predicted m/z Notes [M+H]⁺ 190.08 The protonated molecular ion. The exact mass should be confirmed with a high-resolution mass spectrometer (HRMS). [M+Na]⁺ 212.06 Sodium adduct, commonly observed in ESI. [M-H₂O+H]⁺ 172.07 Fragment corresponding to the loss of water. | [M-COOH+H]⁺ | 145.09 | Fragment corresponding to the loss of the carboxylic acid group (decarboxylation). A common fragmentation pathway.[13] |

Conclusion

The comprehensive characterization of this compound requires a multi-technique, synergistic approach. By integrating physical property measurements, chromatographic purity assessment, and detailed spectroscopic analysis, a complete and unambiguous profile of the molecule can be established. This rigorous analytical dossier is the bedrock upon which all subsequent research, from synthetic methodology to pharmacological screening, must be built. The protocols and expected data outlined in this guide provide a robust framework for scientists to achieve this critical standard of characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. arkat-usa.org [arkat-usa.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of Substituted Indole-2-Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, substituted indole-2-carboxylic acids and their derivatives have emerged as a particularly versatile class of molecules with a wide spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their anti-inflammatory, anticancer, and antiviral properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

The Indole-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity

The indole-2-carboxylic acid moiety, characterized by a carboxylic acid group at the C2 position of the indole ring, provides a unique combination of structural features. The indole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the carboxylic acid group can act as a key pharmacophore, often involved in critical binding interactions with biological targets. The true versatility of this scaffold, however, lies in the diverse substitutions that can be introduced at various positions of the indole ring (N1, C3, C4, C5, C6, and C7), leading to a vast chemical space with a wide range of biological activities.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[1][2] This pathway controls the expression of a multitude of pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Substituted indole-2-carboxylic acid derivatives have demonstrated significant potential as anti-inflammatory agents by modulating this critical pathway.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production

Several indole-2-carboxamide derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6 in RAW 264.7 macrophages.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response, triggering the NF-κB pathway. The ability of these indole derivatives to suppress the production of these key pro-inflammatory cytokines highlights their potential as therapeutic agents for inflammatory diseases like sepsis.[1]

Experimental Workflow: Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of substituted indole-2-carboxylic acid derivatives.

Caption: Workflow for evaluating the in vitro anti-inflammatory activity of indole derivatives.

Detailed Protocol: Inhibition of LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

This protocol outlines the key steps for assessing the anti-inflammatory effects of test compounds.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Substituted indole-2-carboxylic acid derivatives (test compounds)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 × 10^5 cells/well and incubate overnight to allow for cell attachment.[3]

-

Compound Treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1 hour.[3]

-

LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[3]

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][5]

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the half-maximal inhibitory concentration (IC50) values.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The indole scaffold is a common feature in many anticancer drugs, and substituted indole-2-carboxylic acids are no exception. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of key signaling pathways involved in cancer progression.

Diverse Mechanisms of Anticancer Action

-

Inhibition of 14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives have been identified as inhibitors of the 14-3-3η protein, a promising target for liver cancer therapy.[6] The 14-3-3 protein family regulates multiple cellular processes, and their overexpression is associated with tumor progression.[7][8]

-

Tubulin Polymerization Inhibition: Several indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[9][10][11][12] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

-

Induction of Apoptosis: Indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in breast cancer cells, with their mechanism of action linked to the inhibition of tubulin polymerization.[13]

Experimental Workflow: Evaluating Anticancer Efficacy

The following diagram outlines a general workflow for assessing the in vitro anticancer activity of substituted indole-2-carboxylic acid derivatives.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Involvement of 14-3-3 Proteins in Regulating Tumor Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Involvement of 14-3-3 Proteins in Regulating Tumor Progression of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-dimethyl-1H-indole-2-carboxylic acid as a scaffold in medicinal chemistry

An In-Depth Technical Guide: The 3,5-Dimethyl-1H-indole-2-carboxylic Acid Scaffold in Modern Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to interact with multiple receptor types.[1][2][3] This guide focuses on a specific, strategically substituted derivative: This compound . We will dissect the synthetic accessibility of this scaffold, explore its chemical versatility for library generation, and present a series of case studies demonstrating its successful application in the development of potent modulators for diverse therapeutic targets, including cannabinoid receptors, protein kinases, and viral enzymes. This document serves as a technical resource, blending established chemical principles with field-proven insights to empower researchers in leveraging this valuable molecular framework.

The Strategic Advantage of the this compound Core

The indole scaffold's power lies in its unique combination of a benzene ring fused to a pyrrole ring, offering a rich electronic landscape, hydrogen bonding capabilities (via the N-H group), and a shape that is highly complementary to biological macromolecules.[2][3] The this compound scaffold (CAS: 16381-45-6, Formula: C₁₁H₁₁NO₂, MW: 189.21) is not merely another indole; its specific substitution pattern imparts distinct advantages:[4]

-

C2-Carboxylic Acid: This is the primary anchor for synthetic diversification. It serves as a robust handle for forming stable amide bonds, allowing for the systematic exploration of chemical space by coupling with a wide range of amines. This feature is central to the scaffold's utility in constructing libraries of drug candidates.

-

C3-Methyl Group: The C3 position is critical. Structure-activity relationship (SAR) studies on related indole scaffolds have shown that small alkyl groups at this position are often optimal for potency in targets like the CB1 receptor.[5][6] The methyl group provides a balance of lipophilicity and steric bulk without introducing excessive flexibility, helping to lock in favorable conformations for receptor binding.

-

C5-Methyl Group: Substitution on the benzene portion of the indole ring is crucial for fine-tuning electronic properties, metabolism, and target interaction. A methyl group at C5, analogous to the frequently used chloro or fluoro groups, serves to modulate the scaffold's properties and can engage in beneficial hydrophobic interactions within a binding pocket.[5][6]

Synthesis of the Core Scaffold

The construction of the this compound core is reliably achieved through a modified Fischer indole synthesis, a classic and powerful method for forming the indole ring system.[7] The general strategy involves the acid-catalyzed cyclization of a phenylhydrazone derived from 4-methylphenylhydrazine and an α-ketoester, followed by hydrolysis.

Caption: Synthetic workflow for the core scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Fischer Indole Cyclization to form Ethyl 3,5-dimethyl-1H-indole-2-carboxylate

-

To a solution of 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add ethyl 2-oxopropanoate (ethyl pyruvate) (1.05 eq) dropwise to the mixture. Stir at room temperature for 4-6 hours until hydrazone formation is complete (monitored by TLC).

-

Filter the mixture to remove sodium chloride and concentrate the filtrate under reduced pressure.

-

Dissolve the crude hydrazone in a suitable solvent such as toluene or glacial acetic acid.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq) or use polyphosphoric acid as the medium.[7][8]

-

Heat the reaction mixture to reflux (80-120 °C) for 2-4 hours, monitoring the cyclization by TLC.

-

Upon completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ester via column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 3,5-dimethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux for 2-3 hours.[7][9]

-

Monitor the disappearance of the starting ester by TLC.

-

Once hydrolysis is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N HCl.

-

The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Chemical Versatility and Library Generation

The true power of this scaffold lies in its amenability to diversification. The C2-carboxylic acid is the primary point of modification, most commonly through amide bond formation to produce indole-2-carboxamides. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine coupling partner.

Caption: Key reactive sites for scaffold diversification.

General Protocol: Amide Coupling

-

Suspend the this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add the desired amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Add the coupling reagent. The choice of reagent depends on the complexity and sensitivity of the substrates. Common choices include:

-

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): Highly efficient but produces a carcinogenic byproduct.[7]

-

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A very common, effective, and safer combination for preventing racemization and improving yields.[10]

-

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with the organic solvent, wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Case Studies: Applications in Drug Discovery

The 3,5-dimethyl-1H-indole-2-carboxamide framework and its close analogs have been successfully employed to generate potent and selective modulators for several important drug targets.

Case Study 1: Allosteric Modulators of the Cannabinoid CB1 Receptor

The CB1 receptor is a well-established target for various neurological and metabolic disorders. Indole-2-carboxamides are a prominent class of CB1 negative allosteric modulators (NAMs).[6] SAR studies on this class reveal principles directly applicable to our scaffold.

-

Key Insight: Potency is enhanced by a halogen at the C5 position and a short alkyl group (like ethyl or propyl) at C3.[5][6][11] Our C5-methyl group serves a similar purpose of occupying a hydrophobic pocket, and the C3-methyl aligns with the preference for small alkyl substituents.

-

Mechanism: These compounds do not compete with the endogenous ligand at the primary (orthosteric) binding site. Instead, they bind to a distinct (allosteric) site, modulating the receptor's response to the primary agonist.[5][9] This offers a more nuanced therapeutic effect with a potentially lower side-effect profile.

Table 1: Representative SAR Data for CB1 Allosteric Modulators (Adapted from related scaffolds) [5][6]

| Compound (Analog) | C3-Substituent | C5-Substituent | Phenyl Ring B Moiety | Potency (IC₅₀) |

| 1 | Ethyl | Chloro | 4-(piperidin-1-yl)phenethyl | ~790 nM |

| 2 | Ethyl | Chloro | 4-(diethylamino)phenethyl | 79 nM |

| 3 | Ethyl | Fluoro | 4-(diethylamino)phenethyl | 100 nM |

This table illustrates the dramatic increase in potency achieved by modifying the amine attached to the C2-carboxamide and the C5-substituent, principles that are directly translatable to the 3,5-dimethyl scaffold.

Case Study 2: Multi-Targeting Kinase Inhibitors for Oncology

Protein kinases are critical targets in cancer therapy. The indole-2-carboxamide scaffold has been used to develop potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), as well as other oncogenic kinases like BRAFV600E and VEGFR-2.[7][12]

-

Key Insight: The antiproliferative activity of these compounds is highly dependent on the nature of the amine coupled to the C2-carboxamide. Specifically, attaching a phenethyl moiety, often further substituted with groups like morpholine or pyrrolidine, is crucial for potent activity against cancer cell lines.[7]

-

Mechanism: These molecules are designed to fit into the ATP-binding pocket of the target kinases, preventing phosphorylation and downstream signaling that drives cell proliferation. The indole core acts as the hinge-binding scaffold.

Caption: Logic of indole-2-carboxamides as kinase inhibitors.

Table 2: Antiproliferative Activity of 5-Chloro-3-methyl-indole-2-carboxamide Analogs [7]

| Compound | R₄ Substituent on Phenethyl Moiety | GI₅₀ (MCF-7 Cells) | EGFR IC₅₀ | CDK2 IC₅₀ |

| 5d | 4-morpholin-4-yl | 1.50 µM | 89 nM | 24 nM |

| 5e | 2-methylpyrrolidin-1-yl | 1.12 µM | 93 nM | 13 nM |

| 5h | 4-methylpiperazin-1-yl | 0.95 µM | 102 nM | 11 nM |

| Doxorubicin | (Reference) | 1.10 µM | - | - |

| Erlotinib | (Reference) | - | 80 nM | - |

| Dinaciclib | (Reference) | - | - | 20 nM |

This data showcases the scaffold's ability to generate compounds with potent, dual-inhibitory activity at nanomolar concentrations, outperforming or matching reference drugs.

Case Study 3: HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid core itself is a key pharmacophore for inhibiting HIV-1 integrase, an essential enzyme for viral replication.

-

Key Insight: The scaffold functions as a metal chelator. The indole N-H and the C2-carboxylic acid are perfectly positioned to form a bidentate chelation complex with the two Mg²⁺ ions in the enzyme's active site.[13][14]

-

Mechanism: By sequestering these essential magnesium cofactors, the inhibitor prevents the integrase enzyme from catalyzing the strand transfer reaction, where the viral DNA is integrated into the host genome. This effectively halts the viral life cycle.[14][15] This mechanism highlights a completely different utility for the scaffold, moving beyond receptor occupancy to direct enzyme inhibition via metal chelation.

Conclusion and Future Perspectives

The this compound scaffold is a synthetically tractable and highly versatile platform for modern drug discovery. Its strategic substitution provides a solid foundation for building potent and selective modulators against a wide range of biological targets. The C2-carboxylic acid is an exceptional handle for diversification through robust amide coupling, allowing for the systematic optimization of potency and pharmacokinetic properties.

Future Directions:

-

Bioisosteric Replacement: The C2-carboxylic acid could be replaced with bioisosteres like tetrazoles to modulate acidity and cell permeability.

-

Scaffold Hopping: While the indole core is effective, insights gained from libraries built on this scaffold could inform the design of novel, non-indole-based compounds with similar pharmacological profiles.

-

New Modalities: The scaffold's proven binding capabilities make it an attractive candidate for incorporation into newer therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it could serve as the warhead that binds to the protein of interest.

By understanding the fundamental chemistry and leveraging the extensive SAR knowledge base associated with this and related scaffolds, researchers are well-equipped to unlock its full potential in addressing current and future therapeutic challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 9. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

A Technical Guide to the Discovery and Isolation of Novel Indole-2-Carboxylic Acid Derivatives

Introduction: The Enduring Significance of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Among its many derivatives, indole-2-carboxylic acid stands out as a particularly versatile building block in drug discovery. Its strategic placement of a carboxylic acid group at the 2-position provides a crucial anchor for molecular interactions, particularly the chelation of metal ions in enzyme active sites.[2][3] This has led to the successful development of indole-2-carboxylic acid derivatives as potent inhibitors of various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase (TDO).[3][4] This guide provides an in-depth exploration of the methodologies employed in the discovery, synthesis, isolation, and characterization of novel indole-2-carboxylic acid derivatives, intended for researchers and scientists in the field of drug development.

Part 1: Discovery Strategies for Novel Bioactive Derivatives

The journey to a new therapeutic agent often begins with the identification of a promising chemical scaffold. For indole-2-carboxylic acid derivatives, modern discovery strategies leverage both computational and experimental approaches to pinpoint novel compounds with desired biological activities.

In Silico Discovery: Virtual Screening and Molecular Docking

Computational methods, particularly molecular docking-based virtual screening, have become indispensable in the early stages of drug discovery.[3] This approach allows for the rapid screening of large compound libraries against a specific biological target, such as an enzyme's active site.

The core principle involves:

-

Target Identification: A well-defined three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, is required.

-

Library Screening: A virtual library of compounds, which can include commercially available molecules or custom-designed derivatives, is computationally "docked" into the target's active site.

-

Binding Affinity Prediction: Scoring functions are used to predict the binding affinity and pose of each compound, ranking them based on their potential to interact favorably with the target.

For instance, in the discovery of novel HIV-1 integrase inhibitors, virtual screening identified indole-2-carboxylic acid as a potent scaffold capable of chelating the two Mg²⁺ ions essential for the enzyme's catalytic activity.[3] Binding mode analysis can further reveal key interactions, such as those between the indole core and viral DNA, guiding subsequent structural optimization.[2]

Diagram 1: Virtual Screening Workflow for Novel Inhibitors

Caption: A streamlined workflow for identifying lead compounds through virtual screening.

High-Throughput Screening (HTS)

For researchers with access to extensive compound libraries, high-throughput screening (HTS) offers an experimental approach to discovery. HTS involves the automated testing of thousands to millions of compounds in a specific biological assay. A high-throughput screening campaign of a compound library led to the identification of an indole derivative with micromolar CysLT1 antagonist activity.[5]

Part 2: Chemical Synthesis Strategies

Once a promising indole-2-carboxylic acid scaffold is identified, the next critical phase is its chemical synthesis. Several classic and modern synthetic routes are available, each with its own advantages and applications.

The Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring.[4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4] To specifically obtain indole-2-carboxylic acid derivatives, pyruvic acid or its esters are commonly used as the carbonyl component.[4]

Mechanism:

-

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[4]

-

Tautomerization: The phenylhydrazone tautomerizes to an enamine.[4]

-

[6][6]-Sigmatropic Rearrangement: A key[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to a di-imine intermediate.[4]

-

Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[4]

Diagram 2: Fischer Indole Synthesis Mechanism

Caption: Key steps in the Fischer indole synthesis for indole-2-carboxylic acids.

The Reissert Indole Synthesis

The Reissert synthesis provides an alternative route to indole-2-carboxylic acids, starting from o-nitrotoluene and diethyl oxalate.

Mechanism:

-

Condensation: o-nitrotoluene undergoes condensation with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to yield ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: The nitro group is reduced to an amine (e.g., using zinc in acetic acid), which then spontaneously cyclizes to form the indole-2-carboxylic acid.

This method is particularly useful for preparing indole-2-carboxylic acids that may be difficult to access via the Fischer synthesis.[7]

The Hemetsberger Indole Synthesis

The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[2][6] While the yields are often good, the synthesis and stability of the azido starting material can be challenging.[2]

Mechanism: The exact mechanism is not fully elucidated but is thought to proceed through a nitrene intermediate.[2]

Modern Synthetic Modifications and Functionalization

Modern synthetic efforts often focus on the functionalization of the pre-formed indole-2-carboxylic acid core. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to introduce substituents at various positions on the indole ring, enabling the exploration of structure-activity relationships.[8]

Part 3: Isolation and Purification Protocols